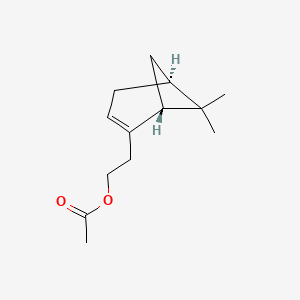

(1R)-(-)-Nopyl acetate

Description

Contextualization within Terpenoid Chemistry

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. (1R)-(-)-Nopyl acetate (B1210297) is structurally rooted in this class as it is synthesized from (-)-nopol (B44374), which is itself derived from (-)-β-pinene, a common bicyclic monoterpene. chemicalbook.comchemicalbook.com The synthesis of (-)-nopol from (-)-β-pinene and paraformaldehyde occurs through a Prins reaction. chemicalbook.com Subsequently, (-)-nopol is acetylated using acetic anhydride (B1165640) to produce (1R)-(-)-Nopyl acetate. chemicalbook.com

The study of this compound and its synthesis provides valuable insights into the chemical transformations of terpenes. Research has explored various catalytic methods to optimize the esterification of nopol (B1679846) to nopyl acetate, including the use of both homogeneous and heterogeneous catalysts. For instance, studies have reported the use of sulfuric acid as a homogeneous catalyst, investigating the kinetics of the reaction at different temperatures and reactant molar ratios. scielo.org.co Other research has focused on heterogeneous catalysts like Amberlyst-15 and tungstophosphoric heteropoly acids to improve reaction efficiency and catalyst reusability. unirioja.es These investigations contribute to the broader understanding of terpenoid derivatization and the development of more sustainable chemical processes.

Significance as a Chiral Compound in Organic Synthesis

The defining feature of this compound in organic synthesis is its chirality. Chirality, or the "handedness" of a molecule, is a critical concept in chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds, as different enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological effects.

This compound, derived from the chiral precursor (-)-nopol, serves as a valuable chiral building block. chemicalbook.com This means its inherent stereochemistry can be used to control the stereochemical outcome of subsequent reactions, allowing for the synthesis of specific enantiomers of more complex molecules. The bicyclic structure of the nopyl group provides a rigid framework that can influence the approach of reagents in a predictable manner.

The use of terpene-derived chiral auxiliaries and building blocks is a well-established strategy in asymmetric synthesis. researchgate.net this compound and its precursor, (-)-nopol, are part of this important class of compounds. For example, (-)-nopol has been utilized in the synthesis of optically active dithiophosphoric acids. chemicalbook.com The applications of such chiral compounds extend to the synthesis of fragrances, where specific stereoisomers are often responsible for the desired scent. pellwall.com The enantioselective synthesis of complex targets often relies on the availability of chiral starting materials like this compound, making it a key component in the toolbox of synthetic organic chemists.

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNOGHRWORTNEI-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CCC2CC1C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCC1=CC[C@H]2C[C@@H]1C2(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189368 | |

| Record name | Nopyl acetate, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35836-72-7, 128-51-8 | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate, (1R,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35836-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Nopyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035836727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nopyl acetate, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S)-2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOPYL ACETATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F361JE87ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOPYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTX3UCY28V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1r Nopyl Acetate and Its Precursors

Routes from Beta-Pinene

The most common and industrially significant pathway to (1R)-(-)-Nopyl acetate (B1210297) starts with β-pinene, a major component of turpentine (B1165885). This route first involves the synthesis of the alcohol intermediate, nopol (B1679846), which is then esterified.

Nopol is synthesized via the Prins reaction, an acid-catalyzed condensation of β-pinene with a formaldehyde (B43269) source, typically paraformaldehyde. researchgate.netrsc.org This C-C bond-forming reaction is a critical step in functionalizing the terpene hydrocarbon. researchgate.net The choice of catalyst—ranging from traditional Brønsted and Lewis acids to advanced heterogeneous systems—plays a crucial role in the reaction's yield and selectivity. researchgate.net

Various acid catalysts are employed to facilitate the synthesis of nopol from β-pinene. These include conventional acids like formic and acetic acid, as well as solid acid catalysts which offer advantages in terms of separation and reusability. foreverest.netgoogle.com

Sulfated zirconia (SZ) has been demonstrated as a highly effective solid acid catalyst for this transformation. researchgate.net Research shows that an SZ catalyst prepared by impregnating Zr(OH)₄ with 2N sulfuric acid can achieve over 99% conversion of β-pinene with approximately 99% selectivity towards nopol. researchgate.net Similarly, molybdenum oxide supported on γ-alumina (MoOx/γ-Al₂O₃) has been studied as an efficient solid acid catalyst. psu.edursc.org An 11 wt% loading of MoOₓ on γ-Al₂O₃ resulted in a 96% conversion of β-pinene with 86% selectivity for nopol. psu.edursc.org

Table 1: Performance of Various Solid Acid Catalysts in Nopol Synthesis

| Catalyst | β-Pinene Conversion (%) | Nopol Selectivity (%) | Source(s) |

|---|---|---|---|

| Sulfated Zirconia (SZ) | >99 | ~99 | researchgate.net |

| 11 wt% MoOₓ/γ-Al₂O₃ | 96 | 86 | psu.edursc.org |

Lewis acids are widely used catalysts for the Prins condensation to produce nopol, with zinc chloride (ZnCl₂) being a traditional and common choice. researchgate.netforeverest.net The reaction catalyzed by ZnCl₂ can achieve a selectivity of up to 99%. researchgate.net However, to overcome issues associated with homogeneous catalysis, a variety of heterogeneous Lewis acid catalysts have been developed.

These solid catalysts include metal-exchanged zeolites, metal-organic frameworks (MOFs), and metal-supported mesoporous silica (B1680970). rsc.orgdoaj.orgnih.gov

Metal-Exchanged Zeolites : Zinc-exchanged Beta zeolite (Zn-beta) has shown superior performance among various zeolites. rsc.org The catalytic activity is linked to the presence of Lewis acid sites, with a lower Brønsted-to-Lewis acidity ratio favoring higher yields of nopol. rsc.org

Metal-Organic Frameworks (MOFs) : A study comparing several MOFs found that their activity increased with the concentration of accessible Lewis acid sites. nih.gov MIL-100(Fe) was identified as the best-performing catalyst in the series, proving to be highly active and reusable for at least three cycles without losing activity. nih.gov

Supported Catalysts : Tin-loaded Sn-MCM-41, a mesoporous silica material, has demonstrated high efficiency, yielding near 100% nopol from high-purity β-pinene and up to 93% selectivity when using turpentine as the β-pinene source. doaj.org A mixed catalyst system of zinc chloride and aluminum trichloride (B1173362) under pressure has also been reported to achieve over 95% selectivity and 90% yield. patsnap.com

Table 2: Comparison of Lewis Acid Catalysts in Nopol Synthesis

| Catalyst | Reactants | Conditions | β-Pinene Conversion (%) | Nopol Selectivity (%) | Source(s) |

|---|---|---|---|---|---|

| ZnCl₂ | β-pinene, paraformaldehyde | Homogeneous medium | 75 | 97 | researchgate.net |

| Sn-MCM-41 | High purity β-pinene, paraformaldehyde | - | ~100 | ~100 | doaj.org |

| MIL-100(Fe) | β-pinene, paraformaldehyde | Liquid phase | High | High | nih.gov |

| Zn-beta Zeolite | β-pinene, paraformaldehyde | 90°C, 10 h | ~70 | ~85 | researchgate.net |

| ZnCl₂ / AlCl₃ | β-pinene, paraformaldehyde | 125°C, 0.3 MPa, 10 h | High | >95 | patsnap.com |

The synthesis of nopol can also be achieved through the application of high temperature and pressure, a method often referred to as hot-pressing. foreverest.net This approach involves reacting β-pinene and formaldehyde under these demanding conditions. foreverest.net One of the key advantages of the hot-pressing method is that it tends to produce fewer high-boiling point isomeric by-products. foreverest.net Consequently, it is often a preferred industrial process due to its higher yield and reduced by-product formation. foreverest.net Reaction conditions can involve temperatures ranging from 80-160°C and pressures from 0.1-0.5 MPa. patsnap.com One specific patented method utilizes temperatures of 125°C and a pressure of 0.3 MPa. patsnap.com Other reports mention temperatures as high as 150-230°C. uni-konstanz.de

The final step in the synthesis is the esterification of the nopol precursor. This reaction converts the primary alcohol group of nopol into an acetate ester, yielding (1R)-(-)-Nopyl acetate.

This compound is produced through the conventional esterification of nopol with either acetic anhydride (B1165640) or acetic acid. foreverest.netscielo.org.co This reaction is typically slow and reversible, often requiring a catalyst to proceed efficiently. scielo.org.counirioja.es

When using acetic acid , homogeneous catalysts like sulfuric acid are effective. scielo.org.counirioja.es Studies have shown that with sulfuric acid as the catalyst at 80°C and a 1:3 molar ratio of acetic acid to nopol, a 96% conversion of acetic acid can be achieved. scielo.org.co The homogeneous catalyst p-toluenesulfonic acid (p-TSA) has also been used, resulting in a nopol conversion of 99.7% but with a modest selectivity of 45.6% towards the ester. unirioja.es

Using acetic anhydride often leads to higher yields. unirioja.es Various catalytic systems have been reported:

Reacting nopol with acetic anhydride in the presence of sodium acetate at 90°C for 3 hours can yield 84% nopyl acetate after purification. unirioja.es

A near-quantitative yield has been reported using triethylamine (B128534) and dimethylaminopyridine (DMAP) in dichloromethane (B109758) at room temperature. unirioja.es

A yield of 92% can be obtained using cerium(IV) ammonium (B1175870) nitrate (B79036) as a catalyst in CH₂Cl₂ at 40-50°C. unirioja.es

A patented method describes reacting nopol with acetic anhydride under vacuum (0.06-0.1 MPa) at 50-100°C, which facilitates the removal of the acetic acid by-product and drives the reaction forward, resulting in a claimed yield of over 98%. google.com

A high yield of 98% is also possible by reacting nopol with acetic anhydride at 150°C for 1 hour while removing the carboxylic acid by-product via azeotropic distillation with toluene (B28343) or chlorobenzene. unirioja.es

Table 3: Selected Methods for the Esterification of Nopol

| Acetylating Agent | Catalyst / Reagent | Solvent | Conditions | Nopol Conversion (%) | Nopyl Acetate Yield / Selectivity (%) | Source(s) |

|---|---|---|---|---|---|---|

| Acetic Acid | Sulfuric Acid | None | 80°C | High (96% acid conversion) | - | scielo.org.co |

| Acetic Acid | p-Toluenesulfonic acid (p-TSA) | - | - | 99.7 | 45.6 (Selectivity) | unirioja.es |

| Acetic Anhydride | Sodium Acetate | None | 90°C, 3 h | - | 84 (Yield) | unirioja.es |

| Acetic Anhydride | (NH₄)Ce(NO₃)₆ | CH₂Cl₂ | 40-50°C | - | 92 (Yield) | unirioja.es |

| Acetic Anhydride | Protonic acid / Acetate | None (Vacuum) | 50-100°C, 5-15 h | - | >98 (Yield) | google.com |

| Acetic Anhydride | None (Azeotropic removal) | Toluene / Chlorobenzene | 150°C, 1 h | - | 98 (Yield) | unirioja.es |

| Acetic Anhydride | Triethylamine / DMAP | Dichloromethane | Room Temp | - | Quantitative (Yield) | unirioja.es |

Esterification of Nopol to this compound

Homogeneous Catalysis in Esterification Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a common method for synthesizing this compound. Strong acids are frequently used to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. scielo.org.co

Sulfuric Acid Catalysis

Sulfuric acid (H₂SO₄) is a widely utilized homogeneous catalyst for the esterification of nopol with acetic acid to produce nopyl acetate. scielo.org.cormiq.org The reaction mechanism involves the protonation of the carbonyl oxygen on the acetic acid, which is then attacked by the non-protonated nopol in the rate-determining step, leading to a tetrahedral intermediate that subsequently forms the ester and water. scielo.org.co

Studies have investigated the influence of various reaction parameters on the synthesis. The highest conversion of acetic acid (96%) was achieved at 80°C with a sulfuric acid concentration of 0.0275 mol L⁻¹ and a 1:3 molar ratio of acetic acid to nopol. scielo.org.co The equilibrium conversion of the reaction is influenced by temperature, with conversions of 63%, 68%, 71%, and 75% observed at 50, 60, 70, and 80°C, respectively. unirioja.es A kinetic study based on a concentration model estimated the activation energy for the forward reaction to be 28.08 kJ mol⁻¹. scielo.org.counirioja.es Further research, employing a vacuum esterification method with sulfuric acid as the catalyst, reported a nopyl acetate yield of 98.15% and a selectivity of 98.0% at 50°C. google.com

Table 1: Effect of Temperature on Acetic Acid Conversion with Sulfuric Acid Catalyst

| Temperature (°C) | Acetic Acid Conversion (%) |

|---|---|

| 50 | 63 |

| 60 | 68 |

| 70 | 71 |

| 80 | 75 |

Data sourced from a study on the homogeneously catalyzed esterification of nopol with acetic acid. unirioja.es

p-Toluenesulfonic Acid (p-TSA) Catalysis

p-Toluenesulfonic acid (p-TSA) is another effective homogeneous catalyst for the synthesis of nopyl acetate. scielo.org.counirioja.es It is noted for promoting reactions under mild conditions and for its excellent tolerance of various functional groups. unirioja.es In the esterification of nopol, p-TSA has been shown to achieve a high nopol conversion of 99.7% with a corresponding nopyl acetate selectivity of 45.6%. unirioja.es This performance is notably higher than some heterogeneous catalysts like Amberlyst-15 under similar conditions. unirioja.es The mechanism is similar to that of sulfuric acid, involving protonation of the carboxylic acid's carbonyl group. scielo.org.co

Ammonium and Cerium Nitrate Catalysis

The use of ammonium and cerium nitrate, specifically (NH₄)₂Ce(NO₃)₆, presents an alternative catalytic route. unirioja.esnih.gov In a reaction conducted in dichloromethane (CH₂Cl₂) as the solvent at a temperature range of 40-50°C, this catalyst was able to produce nopyl acetate with a high yield of 92%. unirioja.es

Tungstophosphoric Heteropoly Acid Catalysis

Heteropoly acids, such as tungstophosphoric acid (H₃PW₁₂O₄₀, HPW), and its acidic cesium salt (Cs₂.₅H₀.₅PW₁₂O₄₀, CsPW) have been reported as effective catalysts for the liquid-phase acetylation of nopol. unirioja.esrsc.org These catalysts are part of a broader class of heteropoly acids known for their strong Brønsted acidity. ijcrcps.com The cesium salt, in particular, functions as an active and environmentally friendly heterogeneous catalyst that can produce nopyl acetate in good to excellent yields at room temperature with low catalyst loadings. rsc.org

Heterogeneous Catalysis in Esterification Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages such as easier separation and potential for recycling. ijcrcps.com For the synthesis of nopyl acetate, tin-modified mesoporous materials have emerged as promising options.

**2.1.2.3.1. Tin-Modified Mesoporous Materials (e.g., Sn-MCM-41, Sn-SBA-15, Sn-SiO₂) **

Tin-modified mesoporous silicas like Sn-MCM-41, Sn-SBA-15, and Sn-SiO₂ have been successfully employed as heterogeneous catalysts for the synthesis of nopyl acetate. unirioja.es These materials are synthesized by impregnating the silica support with a tin precursor, such as SnCl₂·2H₂O. unirioja.es The resulting materials possess Lewis acid sites, which are crucial for the catalytic activity. researchgate.net

The performance of these catalysts varies with the support and reaction conditions. For instance, Sn-MCM-41 has been identified as a suitable material for producing the precursor nopol. unirioja.esresearchgate.net In the esterification using acetic acid, Sn-MCM-41 displayed the best ester selectivity (17.8%) in toluene with a 2:1 acetic acid to alcohol molar ratio. unirioja.es

When acetic anhydride is used as the acylating agent, Sn-SiO₂ proves to be a highly active and selective catalyst, achieving 75% nopol conversion in 60 minutes and 100% selectivity to nopyl acetate. unirioja.es This reaction was conducted in toluene at 80°C with a 3:1 acetic anhydride to alcohol molar ratio. unirioja.es The mesoporous structure of materials like Sn-SBA-15 is advantageous as it helps to avoid mobility restrictions for bulky molecules like nopol. unirioja.es

Physicochemical characterization of these materials reveals changes upon tin incorporation. For example, the BET surface area of SBA-15 decreased from 531 to 471 m²/g after tin modification, while the surface area of MCM-41 decreased from 596 to 576 m²/g. unirioja.es

Table 2: Performance of Tin-Modified Heterogeneous Catalysts in Nopyl Acetate Synthesis

| Catalyst | Acylating Agent | Solvent | Nopol Conversion (%) | Nopyl Acetate Selectivity (%) | Reaction Time (min) |

|---|---|---|---|---|---|

| Sn-MCM-41 | Acetic Acid | Toluene | - | 17.8 | - |

| Sn-SBA-15 | Acetic Acid | n-Hexane | - | 15.2 | - |

| Sn-SiO₂ | Acetic Anhydride | Toluene | 75 | 100 | 60 |

Data compiled from research on nopyl acetate production over heterogeneous catalysts. unirioja.es

Ion-Exchange Resin Catalysis (e.g., Amberlyst-15)

The synthesis of nopyl acetate via esterification of nopol with acetic acid can be effectively catalyzed by solid acid catalysts, with Amberlyst-15 being a prominent example. researchgate.netijcrcps.com Amberlyst-15 is a macroreticular sulfonic acid ion-exchange resin that functions as a powerful and selective heterogeneous acid catalyst. ijcrcps.comarkat-usa.org Its use in organic synthesis, particularly in esterification reactions, offers several advantages over traditional homogeneous catalysts like sulfuric acid. These benefits include being non-corrosive, reducing side reactions, and allowing for easy separation from the reaction mixture post-reaction. ijcrcps.comresearchgate.net Furthermore, the catalyst can be regenerated and reused multiple times. arkat-usa.org

Kinetic studies on the esterification of nopol with acetic acid using Amberlyst-15 have been conducted in batch reactors to understand the reaction dynamics. researchgate.net The research investigated the influence of various operating parameters, such as temperature, initial molar ratios of reactants, and catalyst concentration, on the reaction rate and equilibrium conversion. researchgate.netresearchgate.net For the synthesis of nopyl acetate using solid catalysts like Amberlyst-15, reaction temperatures have been studied in the range of 323.15 to 353.15 K (50°C to 80°C). researchgate.net The equilibrium composition was found to be a weak function of temperature, with equilibrium conversions reaching 63%, 68%, 71%, and 75% at 50, 60, 70, and 80°C, respectively, when using sulfuric acid as a catalyst, indicating a similar temperature dependency for resin-catalyzed reactions. researchgate.net

To model the reaction kinetics, pseudo-homogeneous (PH), Rideal-Eley (RE), and Langmuir–Hinshelwood–Hougen–Watson (LHHW) models are often employed, with the liquid phase activity described by models like the nonrandom two-liquid (NRTL) model. researchgate.net

Table 1: Reaction Parameters for Nopol Esterification Catalyzed by Amberlyst-15

| Parameter | Range Studied | Reference |

|---|---|---|

| Reaction Temperature | 323.15 K - 353.15 K | researchgate.net |

| Catalyst Concentration | 0.01 g/cc - 0.05 g/cc | researchgate.net |

| Feed Mole Ratio (Acid:Alcohol) | 1:1 to 1:4 | researchgate.net |

| Kinetic Models Applied | LHHW, RE, PH | researchgate.net |

Enzymatic Acetylation for Sustainable Synthesis

Enzymatic synthesis represents a green and highly selective alternative for producing esters like this compound. Biocatalysts, particularly lipases, operate under mild conditions, which minimizes the formation of side products and degradation of thermally sensitive compounds. ub.edunih.gov These enzymes are renowned for their high chemo-, regio-, diastereo-, and enantioselectivity. ub.edu

Lipase-Mediated Processes (e.g., Lipozyme 435/EGDA system)

A widely used commercial biocatalyst for esterification is Novozym 435 (N435) or Lipozyme 435. nih.govrsc.org This catalyst consists of Lipase (B570770) B from the yeast Candida antarctica (CALB) immobilized on a macroporous acrylic resin, Lewatit VP OC 1600. rsc.orgcsic.es Novozym 435 is valued for its high selectivity, mild operational requirements, and reusability, making it suitable for a broad range of applications including esterification and acylation. nih.gov

The Lipozyme 435/EGDA (ethyleneglycol diacetate) system has been found to be effective for the chemo-selective acetylation of various alcohols, including the successful acetylation of nopol to form nopyl acetate. researchgate.net The enzymatic reaction is typically carried out in an organic solvent under controlled temperatures to optimize both reaction rate and enzyme stability. nih.gov For instance, optimal conditions for some lipase-catalyzed esterifications have been identified at around 50°C in solvents like n-hexane. nih.gov The reusability of Novozym 435 is a key advantage; in some processes, it can be recycled for multiple cycles (e.g., nine cycles) while retaining a high percentage of its initial activity. nih.gov

Chemo-selective and Kinetic Resolution Aspects in Biocatalysis

A significant advantage of using biocatalysts like Lipozyme 435 is their inherent selectivity. ub.edu This is particularly important in the synthesis of chiral molecules.

Chemo-selectivity: Lipases can discriminate between different functional groups within a molecule or between different molecules in a mixture. The Lipozyme 435/EGDA system, for example, has demonstrated excellent discrimination power in competitive experiments involving equimolar mixtures of isomeric alcohols, enabling the practical synthesis of a single target acetate. researchgate.net

Kinetic Resolution: When presented with a racemic mixture of a chiral alcohol, lipases catalyze the acylation of one enantiomer at a much higher rate than the other. ub.edu This process, known as kinetic resolution, allows for the separation of enantiomers. One enantiomer is converted to its ester form (e.g., this compound), while the other enantiomer remains largely as the unreacted alcohol. The maximum theoretical yield for a kinetic resolution is 50% for each of the two separated enantiomers, with one being chemically modified. ub.edu This kinetic effect is a hallmark of enzymatic resolutions and is crucial for producing enantiomerically enriched compounds. dokumen.pub

Alternative Synthetic Pathways

Beyond direct esterification, this compound can be formed through reactions involving carbocation intermediates and molecular rearrangements.

Acetolysis Reactions (e.g., from bicyclic tosylates)

Acetolysis, a solvolysis reaction where acetic acid is the solvent and nucleophile, can be a pathway to form acetates from precursors with good leaving groups. In the context of bicyclic systems like the pinane (B1207555) skeleton of nopol, the choice of the leaving group, such as a toluene-p-sulfonate (tosylate), can significantly influence the reaction pathway and the distribution of products. lookchem.com Mechanistic studies exploring carbocation rearrangements in these systems highlight that different leaving groups (e.g., amine vs. tosylate) lead to different product compositions, which can include various acetoxylated and rearranged bicyclic compounds. lookchem.com Therefore, the acetolysis of a suitable bicyclic tosylate derived from the pinane framework presents a potential, albeit complex, route to nopyl acetate.

Deamination-Initiated Reactions (e.g., from nopylamine hydrochloride)

Nopyl acetate is a known product of the deamination of nopylamine hydrochloride in an acetic acid medium. lookchem.com This reaction proceeds by treating the amine with a deaminating agent (like sodium nitrite) in acetic acid. The process generates an unstable diazonium ion, which then loses nitrogen gas to form a carbocation. This carbocation can then be trapped by the solvent (acetic acid) to yield nopyl acetate or undergo rearrangements to form other isomeric products. lookchem.com The formation of nopyl acetate is identified as part of a broader mechanistic exploration of carbocation rearrangements in these bicyclic systems. lookchem.com

Reaction Mechanisms and Kinetic Studies of 1r Nopyl Acetate Synthesis

Mechanistic Investigations of Esterification

The esterification of nopol (B1679846) is a reversible reaction that is often slow in the absence of a catalyst. unirioja.es The most common method for synthesizing nopyl acetate (B1210297) is through the reaction of nopol with either acetic acid or acetic anhydride (B1165640). unirioja.esscielo.org.co

When strong acids like sulfuric acid are used as homogeneous catalysts for the esterification of nopol with acetic acid, the mechanism involves the protonation of the carbonyl oxygen on the acetic acid. researchgate.net This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary alcohol group of nopol. A subsequent loss of a water molecule and a proton yields the final product, nopyl acetate. researchgate.net

Alternatively, enzymatic catalysis, particularly with lipases like Novozym 435, offers a greener approach. mdpi.comsemanticscholar.org In lipase-catalyzed transesterification, for instance with ethyl acetate as the acyl donor, the reaction is believed to follow a ternary complex mechanism where both substrates bind to the enzyme before the reaction occurs. scirp.org This biocatalytic method can be highly selective and efficient under mild conditions. mdpi.comsemanticscholar.org For example, the lipase-mediated acetylation of nopol using ethylene (B1197577) glycol diacetate as the acetylating agent has been shown to be highly effective. mdpi.comsemanticscholar.org

Another area of investigation involves the acetolysis of nopyl toluene-p-sulfonate, which can lead to a deep-seated carbon skeletal rearrangement, forming fortesyl acetate. rsc.org The mechanism for this rearrangement is proposed to proceed through the formation of a cyclobutane (B1203170) ring, followed by a series of ring expansions. rsc.org

Kinetic Modeling and Parameter Estimation

To optimize the production of (1R)-(-)-Nopyl acetate, researchers have developed various kinetic models to describe the reaction rates and equilibrium. scielo.org.coresearchgate.net These models are essential for reactor design and process control.

A frequently used approach for modeling the kinetics of nopyl acetate synthesis is the power-law model. scielo.org.coresearchgate.netscielo.org.co For the sulfuric acid-catalyzed esterification of nopol with acetic acid, a second-order kinetic model for both the forward and reverse reactions has been shown to accurately describe the system. scielo.org.coresearchgate.net The reaction rate expression considers the concentrations of the reactants (nopol and acetic acid) and products (nopyl acetate and water). researchgate.net To account for the non-ideal behavior of the liquid phase, the Universal Functional group Contribution (UNIFAC) method has been used to predict the activities of the components. scielo.org.coresearchgate.netscielo.org.co

Temperature plays a crucial role in the kinetics of nopyl acetate synthesis. scielo.org.coresearchgate.net An increase in temperature generally leads to an increase in the reaction rate and, consequently, a higher conversion of the reactants in a shorter time. scielo.org.co For the sulfuric acid-catalyzed esterification of nopol with acetic acid, studies have been conducted at temperatures ranging from 50°C to 80°C. scielo.org.coresearchgate.netscielo.org.co The equilibrium conversion was found to be a weak function of temperature, increasing from 63% at 50°C to 75% at 80°C for a 1:1 molar ratio of acetic acid to nopol. scielo.org.coresearchgate.netscielo.org.co

The temperature dependence of the forward reaction rate constant is often described by the Arrhenius equation. researchgate.net For the concentration-based kinetic model of the sulfuric acid-catalyzed reaction, the activation energy for the forward reaction was estimated to be 28.08 kJ mol⁻¹. scielo.org.coresearchgate.netscielo.org.co When using a kinetic model based on activities, the activation energy was found to be 28.56 kJ·mol⁻¹. scielo.org.coresearchgate.netscielo.org.co

Effect of Temperature on Equilibrium Conversion scielo.org.coresearchgate.netscielo.org.co

| Temperature (°C) | Equilibrium Conversion (%) |

| 50 | 63 |

| 60 | 68 |

| 70 | 71 |

| 80 | 75 |

| Reaction conditions: Sulfuric acid catalyst (0.0275 M), 1:1 molar ratio of acetic acid to nopol. |

The concentration of the catalyst significantly affects the rate of esterification. scielo.org.coresearchgate.netresearchgate.net In the homogeneously catalyzed reaction using sulfuric acid, an increase in catalyst concentration leads to a higher availability of H+ ions, which accelerates the reaction rate, especially at shorter reaction times. researchgate.net However, at equilibrium, lower catalyst concentrations can be more favorable. researchgate.net For instance, at 80°C, equilibrium conversions of 76%, 75%, and 60% were observed for sulfuric acid concentrations of 0.0275 M, 0.0367 M, and 0.0458 M, respectively. researchgate.net It has been shown that there is a linear relationship between the pre-exponential factor of the Arrhenius equation and the catalyst concentration at a constant temperature. scielo.org.co

Effect of Sulfuric Acid Concentration on Equilibrium Conversion at 80°C researchgate.net

| Catalyst Concentration (M) | Equilibrium Conversion (%) |

| 0.0275 | 76 |

| 0.0367 | 75 |

| 0.0458 | 60 |

| Reaction conditions: 80°C, 1:1 molar ratio of acetic acid to nopol. |

The initial molar ratio of the reactants is a key parameter that influences the equilibrium and the final conversion. scielo.org.coresearchgate.net In the esterification of nopol with acetic acid, using an excess of nopol shifts the equilibrium towards the formation of nopyl acetate. scielo.org.co Studies performed at 80°C with a sulfuric acid concentration of 0.0275 M showed that increasing the molar ratio of nopol to acetic acid from 1:1 to 4:1 significantly increased the conversion of acetic acid. scielo.org.coresearchgate.net The highest conversion of acetic acid, reaching 96%, was achieved with a 1:3 molar ratio of acetic acid to nopol. alfa-chemistry.comscielo.org.co

Effect of Acetic Acid to Nopol Molar Ratio on Acetic Acid Conversion at 80°C scielo.org.co

| Acetic Acid:Nopol Molar Ratio | Acetic Acid Conversion (%) |

| 1:1 | < 80 |

| 1:2 | ~90 |

| 1:3 | 96 |

| 1:4 | > 90 |

| Reaction conditions: 80°C, Sulfuric acid catalyst (0.0275 M). |

Thermodynamic Analysis of Esterification Equilibrium

A thermodynamic analysis of the esterification of nopol with acetic acid provides valuable insights into the spontaneity and energy changes of the reaction. scielo.org.coscielo.org.co By applying the van't Hoff equation, the enthalpy (ΔH°) and entropy (ΔS°) of the reaction can be determined from the equilibrium constants measured at different temperatures. scielo.org.coscielo.org.co

For the sulfuric acid-catalyzed reaction, the enthalpy of reaction was determined to be 34.90 kJ mol⁻¹, and the entropy of reaction was 0.12 kJ mol⁻¹ K⁻¹. scielo.org.coresearchgate.netscielo.org.co The positive enthalpy value indicates that the esterification of nopol is an endothermic reaction, meaning it requires an input of energy to proceed. researchgate.net The positive entropy value suggests an increase in the randomness or disorder of the system as the reaction progresses from reactants to products. The equilibrium constant values for this reaction were found to be in the typical range for esterification reactions (~1-10). scielo.org.co

Thermodynamic Parameters for the Esterification of Nopol scielo.org.coresearchgate.netscielo.org.co

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH°) | 34.90 kJ mol⁻¹ |

| Entropy of Reaction (ΔS°) | 0.12 kJ mol⁻¹ K⁻¹ |

Determination of Equilibrium Constants

The equilibrium of the esterification reaction between nopol and acetic acid is a significant factor in optimizing the yield of this compound. Research has shown that the equilibrium composition is weakly dependent on temperature, with equilibrium conversions of nopol increasing from 63% at 50°C to 75% at 80°C. scielo.org.coresearchgate.net This indicates that while higher temperatures favor the products, the effect is not pronounced.

The equilibrium constant (K) for the reaction demonstrates a clear trend of increasing with temperature, which is consistent with the endothermic nature of the esterification. researchgate.net A simple power-law model, assuming a second-order kinetic model for both the forward and reverse reactions, has been successfully applied to describe the system. scielo.org.coresearchgate.net The values for the equilibrium constant, as well as the forward and backward reaction rate constants, have been determined at various temperatures.

Table 1: Reaction Rate and Equilibrium Constants (Concentration-Based Model) Reaction Conditions: Sulfuric Acid Concentration = 0.0275 M, Acetic Acid to Nopol Molar Ratio = 1:1, Nopol Concentration = 0.2941 M, Stirring Speed = 500 rpm.

| Temperature (°C) | Forward Rate Constant (k_f) (L mol⁻¹ h⁻¹) | Backward Rate Constant (k_b) (L mol⁻¹ h⁻¹) | Equilibrium Constant (K) |

| 50 | 0.0039 | 0.0022 | 1.8 |

| 60 | 0.0053 | 0.0025 | 2.1 |

| 70 | 0.0068 | 0.0027 | 2.5 |

| 80 | 0.0090 | 0.0029 | 3.1 |

Table 2: Reaction Rate and Equilibrium Constants (Activity-Based Model) Reaction Conditions: Sulfuric Acid Concentration = 0.0275 M, Stirring Speed = 500 rpm.

| Temperature (°C) | Forward Rate Constant (k_f,act) (L mol⁻¹ h⁻¹) | Backward Rate Constant (k_b,act) (L mol⁻¹ h⁻¹) | Equilibrium Constant (K_act) |

| 50 | 0.0049 | 0.0027 | 1.8 |

| 60 | 0.0069 | 0.0032 | 2.1 |

| 70 | 0.0089 | 0.0036 | 2.5 |

| 80 | 0.0121 | 0.0039 | 3.1 |

Calculation of Activation Energy

The activation energy (Ea) is a crucial kinetic parameter that quantifies the minimum energy required for a reaction to occur. For the synthesis of this compound, the activation energy has been determined using the Arrhenius equation, which relates the reaction rate constant to temperature. scielo.org.co

Two different approaches have been employed for this calculation: a model based on the concentration of the reactants and a model based on their activities. scielo.org.coresearchgate.net

Concentration-Based Model: This model yielded an activation energy of 28.08 kJ mol⁻¹ for the forward reaction, with a pre-exponential factor of 11,126 L mol⁻¹ h⁻¹. scielo.org.coresearchgate.netscielo.org.co

Activity-Based Model: To account for the non-ideal behavior of the liquid phase, an activity-based model was also used. scielo.org.coresearchgate.net This approach resulted in a slightly higher activation energy of 28.56 kJ mol⁻¹ for the forward reaction, with a pre-exponential factor of 33,860 L mol⁻¹ h⁻¹. scielo.org.coresearchgate.netscielo.org.co

The similarity in the activation energy values obtained from both models suggests that while the system is non-ideal, the fundamental energy barrier for the reaction is well-defined by these calculations.

Table 3: Activation Energy and Pre-exponential Factor Reaction Conditions: Sulfuric Acid Concentration = 0.0275 M.

| Kinetic Model | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (k_fo) (L mol⁻¹ h⁻¹) |

| Concentration-Based | 28.08 | 11,126 |

| Activity-Based | 28.56 | 33,860 |

Estimation of Enthalpy and Entropy of Reaction

The thermodynamic properties of the reaction, specifically the enthalpy (ΔH) and entropy (ΔS) of reaction, have been determined using the van't Hoff equation. scielo.org.coresearchgate.net This equation describes the relationship between the equilibrium constant and the temperature. By plotting the natural logarithm of the equilibrium constant (ln K) against the inverse of the temperature (1/T), these thermodynamic parameters can be calculated. researchgate.net

For the esterification of nopol with acetic acid, the following values have been reported:

Enthalpy of Reaction (ΔH): 34.90 kJ mol⁻¹ scielo.org.coresearchgate.netscielo.org.co

Entropy of Reaction (ΔS): 0.12 kJ mol⁻¹ K⁻¹ scielo.org.coresearchgate.netscielo.org.co

The positive enthalpy value confirms that the reaction is endothermic, meaning it requires an input of energy to proceed, which is consistent with the observation that higher temperatures lead to higher equilibrium constants. scielo.org.coresearchgate.net The positive entropy value indicates an increase in the randomness or disorder of the system as the reaction proceeds from reactants to products.

Application of Activity Coefficient Models (e.g., UNIFAC method)

To accurately model the kinetics of the this compound synthesis, it is essential to consider the non-ideal behavior of the liquid phase. The Universal Functional Group Activity Coefficient (UNIFAC) method has been successfully applied for this purpose. scielo.org.coresearchgate.net This group contribution method predicts the activity coefficients of the components in the reaction mixture, which are then used in the kinetic modeling. scielo.org.co

The application of the UNIFAC model revealed that the reaction mixture is non-ideal. scielo.org.co However, it was also found that the activity coefficients at equilibrium remained nearly constant within the tested temperature range (50-80°C). scielo.org.co The use of activities, predicted by the UNIFAC method, in a second-order kinetic model provided a robust description of the reaction, leading to the determination of the activity-based activation energy and pre-exponential factor. scielo.org.coresearchgate.net This demonstrates the importance of accounting for non-ideal interactions to achieve a more precise understanding of the reaction kinetics. scielo.org.co

Derivatization and Chiral Transformations Involving 1r Nopyl Acetate

Synthesis of Downstream Products

The chemical structure of (1R)-(-)-Nopyl acetate (B1210297) lends itself to the synthesis of a range of downstream products. These transformations often involve modifications of the acetate group or reactions at the double bond within the bicyclic system.

Homoperillaldehyde and Homoperillyl alcohol Derivatives

(1R)-(-)-Nopyl acetate is closely related to nopol (B1679846), its corresponding alcohol. Nopol can be converted into valuable fragrance compounds such as homoperillaldehyde and homoperillyl alcohol derivatives. A plausible synthetic pathway to these compounds from this compound would first involve the hydrolysis of the acetate ester to yield (1R)-(-)-nopol.

Following the hydrolysis, the resulting nopol can undergo a Cu-Zn catalyzed thermal decomposition to form an intermediate known as Limonene-7-methanol. This intermediate is a key branching point. It can be oxidized to produce homoperillaldehyde, a compound with a desirable violet fragrance. Alternatively, the Limonene-7-methanol intermediate can be esterified, for instance with acetic acid, to yield homoperillyl acetate, a derivative of homoperillyl alcohol foreverest.net.

While the direct conversion from this compound is not explicitly detailed in readily available literature, the established transformations of its parent alcohol, nopol, provide a clear and chemically sound synthetic route.

Quinoline (B57606) Derivatives (e.g., nopyl-quinolinyl amides and acetates)

This compound serves as a key building block in the synthesis of novel quinoline derivatives, which have been investigated for their potential as antiplasmodial agents. The synthesis involves coupling the nopyl moiety, derived from nopol (which can be obtained from nopyl acetate), with various quinoline scaffolds.

Specifically, nopoic acid, which can be synthesized from nopol, is coupled with different amino- and hydroxy-quinolines to produce a range of nopyl-quinolinyl amides and acetates. For example, 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-(quinolin-4-yl) acetamide (B32628) and 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-(quinolin-8-yl) acetamide have been synthesized. Similarly, quinolin-4-yl-2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) acetate and its substituted analogues, such as 6-fluoro-2-(trifluoromethyl)quinolin-4-yl-2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2yl) acetate, have also been prepared.

These syntheses are typically achieved using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP) for the formation of ester and amide bonds. The following table summarizes some of the synthesized nopyl-quinoline derivatives.

| Compound Name | Type |

| 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-(quinolin-4-yl) acetamide | Amide |

| 2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)-N-(quinolin-8-yl) acetamide | Amide |

| quinolin-4-yl-2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl) acetate | Acetate |

| 6-fluoro-2-(trifluoromethyl)quinolin-4-yl-2-((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2yl) acetate | Acetate |

Role as a Chiral Auxiliary or Building Block in Stereoselective Synthesis

While the direct use of this compound as a chiral auxiliary in well-known stereoselective reactions such as the Diels-Alder or aldol (B89426) reactions is not extensively documented in the scientific literature, its parent alcohol, (1R)-(-)-nopol, and other terpenes from the chiral pool are utilized in this capacity. For instance, the chiral environment provided by the bicyclic pinane (B1207555) skeleton can influence the facial selectivity of reactions on a prochiral center attached to the nopyl group.

As a chiral building block, this compound provides a rigid and stereochemically defined scaffold that can be elaborated into more complex chiral molecules. The pinane framework is a common motif in natural products, and the use of nopyl acetate as a starting material can streamline the synthesis of such compounds by providing a significant portion of the carbon skeleton with the correct absolute stereochemistry. This approach is a cornerstone of chiral pool synthesis, which leverages the abundance of enantiopure natural products as starting materials for the synthesis of other chiral molecules.

Incorporation into Chiral Ionic Liquids

A significant application of the chiral moiety of this compound is in the synthesis of chiral ionic liquids (CILs). CILs are salts that are liquid at low temperatures and possess at least one chiral ion, making them useful as chiral solvents or catalysts in asymmetric synthesis.

(1R)-(-)-Nopol, the alcohol precursor to this compound, has been successfully used to synthesize a series of novel nopyl-derived chiral phosphonium (B103445) ionic liquids. The synthesis typically involves the conversion of the hydroxyl group of nopol into a good leaving group, such as a mesylate or a halide. This is followed by a nucleophilic substitution reaction with a tertiary phosphine, such as tributylphosphine (B147548) or trioctylphosphine, to form the chiral phosphonium cation.

The counter-anion of the ionic liquid can be varied, leading to a range of CILs with different physical and chemical properties. For example, by starting with the appropriate nopol derivative, ionic liquids with chloride, bromide, or mesylate anions can be prepared. This approach allows for the systematic tuning of the properties of the CILs for specific applications. The synthesis of these nopyl-derived phosphonium ionic liquids represents a valuable transformation of a readily available chiral natural product derivative into a functional material for stereoselective chemistry.

Advanced Analytical Characterization Techniques for 1r Nopyl Acetate

Spectroscopic Methods for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (1R)-(-)-Nopyl acetate (B1210297). Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of its complex bicyclic structure and the presence of the acetate functional group.

While a publicly available, fully assigned experimental spectrum for (1R)-(-)-Nopyl acetate is not widespread in peer-reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on its structure and data from analogous compounds. The key structural features include the bicyclo[3.1.1]heptene (pinene-type) skeleton, two geminal methyl groups, a vinyl proton, and the ethyl acetate side chain.

The acetate group's methyl protons are expected to produce a characteristic singlet peak. The methylene (B1212753) protons of the ethyl group (adjacent to the ester oxygen and the double bond) would appear as distinct multiplets. The vinyl proton on the six-membered ring would resonate in the olefinic region of the spectrum. The remaining protons on the bicyclic ring system would produce a complex series of overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shift ranges and data from similar terpene structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetate Methyl Protons (-COCH₃) | ~2.0 | Singlet (s) |

| Methylene Protons (-CH₂-OAc) | ~4.1 | Triplet (t) |

| Methylene Protons (-C=C-CH₂-) | ~2.4 | Triplet (t) |

| Vinyl Proton (-C=CH-) | ~5.3 | Singlet (s) / Small multiplet |

| Bridgehead Protons | ~1.9 - 2.5 | Multiplet (m) |

| Ring Methylene Protons | ~2.1 - 2.4 | Multiplet (m) |

| Geminal Methyl Protons (-C(CH₃)₂) | ~0.8 and ~1.3 | Singlet (s) |

Chromatographic Techniques for Purity and Isomer Analysis (e.g., GC-FID, GC-MS)

Gas chromatography (GC) is an indispensable tool for assessing the purity and analyzing the isomeric composition of volatile compounds such as this compound. When coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), it offers robust quantitative and qualitative analysis.

GC-FID for Purity Analysis: GC-FID is widely used for determining the purity of this compound. The compound is vaporized and passed through a capillary column, where it is separated from any impurities. The FID provides a response that is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification and the determination of percentage purity. For fragrance applications, purity is typically expected to be high, often greater than 98%.

GC-MS for Structural Confirmation and Identification: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As this compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint. This spectrum can be compared against spectral libraries, such as the NIST Mass Spectral Library, to confirm the identity of the compound. The mass spectrum for nopyl acetate typically shows characteristic fragments resulting from the loss of the acetate group and fragmentation of the pinene skeleton. nist.gov

Isomer Analysis using Chiral GC: Since the biological and olfactory properties of chiral molecules can differ significantly between enantiomers, verifying the enantiomeric purity of this compound is crucial. This is accomplished using enantioselective or chiral gas chromatography. researchgate.net This technique employs a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with the (1R)-(-) and (1S)-(+) enantiomers. gcms.cz This differential interaction leads to different retention times, allowing for their separation and quantification, thereby determining the enantiomeric excess (ee) of the desired (1R)-(-)-isomer.

Table 2: Typical Gas Chromatography (GC) Parameters for Terpene Acetate Analysis Note: These parameters are representative and may require optimization for specific instruments and applications.

| Parameter | Typical Value / Condition |

| Column Type | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5MS, HP-5MS) |

| Chiral Column | Cyclodextrin-based CSP (e.g., permethylated β-cyclodextrin) for isomer analysis |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp ~50-70°C, ramp at 5-10°C/min to ~250°C |

| Detector (FID) Temp | 250 - 300 °C |

| Detector (MS) Interface Temp | ~280 - 300 °C |

Calorimetric Methods for Thermophysical Property Determination (e.g., Micro DSC for heat capacity)

Calorimetric methods are employed to measure the thermophysical properties of substances, providing critical data for process design, safety assessments, and understanding material behavior. Differential Scanning Calorimetry (DSC) and its more sensitive variant, Micro DSC, are powerful techniques for determining properties such as heat capacity.

The specific heat capacity (Cp) is a fundamental thermodynamic property representing the amount of heat required to raise the temperature of a unit mass of a substance by one degree. For a compound like this compound, this data is valuable for engineering calculations related to heating and cooling processes in its synthesis and application.

Micro DSC offers high sensitivity, making it suitable for accurately measuring the heat capacity of liquids over a range of temperatures. The analysis involves heating a sample and a reference material at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature. This difference is directly proportional to the sample's heat capacity. Modulated Temperature DSC (MTDSC) is another advanced technique that can separate the total heat flow into its reversing (heat capacity) and non-reversing (kinetic) components, providing a more precise measurement of Cp. medcraveonline.com

While specific experimental heat capacity data for this compound is not readily found in published literature, studies on other terpenes and esters demonstrate the utility of calorimetry for this class of compounds. researchgate.netmdpi.com These studies show that heat capacity is temperature-dependent and can be precisely measured, providing essential data for thermodynamic modeling.

Table 3: Illustrative Specific Heat Capacity (Cp) Data for Related Organic Liquids Determined by Calorimetry Note: These values are for analogous compounds and serve to illustrate the type of data obtained through calorimetric methods.

| Compound | Temperature (K) | Specific Heat Capacity (J·mol⁻¹·K⁻¹) | Reference |

| α-Pinene | 298.15 | 225.4 | researchgate.net |

| β-Pinene | 298.15 | 224.2 | researchgate.net |

| Sodium Acetate Trihydrate (Solid) | ~298 | ~195 (as 2.57 kJ·kg⁻¹·K⁻¹) | researchgate.net |

| Sodium Acetate Trihydrate (Liquid) | ~335 | ~371 (as 4.88 kJ·kg⁻¹·K⁻¹) | researchgate.net |

Theoretical and Computational Investigations of 1r Nopyl Acetate

Molecular Modeling and Conformational Analysis

Molecular modeling of (1R)-(-)-Nopyl acetate (B1210297) is essential for understanding its three-dimensional structure and conformational flexibility, which in turn influence its physical properties and interactions with other molecules. The structure of nopyl acetate is characterized by a rigid bicyclo[3.1.1]heptene skeleton, derived from β-pinene, and a flexible ethyl acetate side chain.

Conformational analysis, typically performed using molecular mechanics (MM) force fields, focuses on identifying the most stable (lowest energy) conformations of the molecule. nih.gov For (1R)-(-)-Nopyl acetate, the analysis involves two main aspects:

Ring Conformation: The bicyclo[3.1.1]heptane system, similar to related structures like norbornane, exists in a strained, puckered conformation. uci.edu The six-membered ring is forced into a boat-like shape due to the bridging dimethylated cyclobutane (B1203170) ring.

Computational methods can map the potential energy surface by systematically rotating the bonds in the side chain to identify energy minima, which correspond to stable conformers. These models are crucial for predicting the molecule's shape and how it might fit into receptor sites, which is relevant in fragrance applications.

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed understanding of the electronic structure and properties of this compound. While specific DFT studies on this exact molecule are not prominent in publicly available literature, the methodology is widely applied to related terpenes and their derivatives. researcher.liferesearchgate.netresearchgate.net

DFT calculations could be employed to determine a variety of molecular properties:

Optimized Geometry: To find the most stable molecular structure with high accuracy.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. youtube.com

Spectroscopic Properties: Prediction of vibrational frequencies (Infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can aid in the structural confirmation of the molecule.

Reaction Mechanisms: DFT is a powerful tool for studying the transition states and energy barriers of chemical reactions, such as the esterification of nopol (B1679846) to form nopyl acetate or its subsequent reactions. rsc.org

For a molecule like this compound, DFT calculations would provide fundamental insights into its reactivity, stability, and spectroscopic signatures, complementing experimental data.

Prediction of Thermophysical Properties via Group Contribution Methods

To apply the Joback method to this compound (C₁₃H₂₀O₂), the molecule is first deconstructed into its constituent groups.

Table 1: Joback Group Contributions for this compound

| Group Type | Group Formula | Number of Groups (nᵢ) |

|---|---|---|

| Ring Methylene (B1212753) | -CH₂- (ring) | 3 |

| Ring Methine | >CH- (ring) | 2 |

| Ring Carbon | >C< (ring) | 2 |

| Non-ring Methyl | -CH₃ | 2 |

| Non-ring Methylene | -CH₂- | 2 |

| Ring Double Bond Carbon | =C< (ring) | 1 |

| Ester | -COO- (ester) | 1 |

Using the defined groups and their respective contributions (not shown), various thermophysical properties can be estimated.

Table 2: Predicted Thermophysical Properties of this compound using the Joback Method

| Property | Predicted Value | Unit |

|---|---|---|

| Normal Boiling Point (Tₑ) | 524.35 | K |

| Critical Temperature (Tₑ) | 711.08 | K |

| Critical Pressure (Pₑ) | 22.45 | bar |

| Critical Volume (Vₑ) | 729.00 | cm³/mol |

| Heat of Formation (Ideal Gas, 298 K) | -408.38 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298 K) | -119.53 | kJ/mol |

| Heat of Vaporization at Normal Boiling Point | 52.88 | kJ/mol |

Note: These values are estimations and may differ from experimental data. The Joback method is known to have limitations, especially for complex, strained ring systems. mdpi.comyoutube.com

Modeling of Reaction Behavior (e.g., UNIFAC for non-ideal liquid phase behavior)

Understanding the behavior of this compound in liquid mixtures is crucial for process design, particularly in applications like fragrance formulation and reaction engineering. The Universal Functional Activity Coefficient (UNIFAC) model is a group contribution method used to predict activity coefficients, which describe the deviation of a mixture from ideal behavior. researchgate.netacs.org

The UNIFAC method treats a liquid mixture as a solution of functional groups rather than molecules. researchgate.net The activity coefficient is calculated from two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for energetic interactions between functional groups. spmi.ru

To model a mixture containing this compound with UNIFAC, the molecule is broken down into its UNIFAC groups.

Table 3: UNIFAC Group Assignment for this compound

| Main Group | Subgroup | Number of Groups |

|---|---|---|

| CH₂ | CH₂ | 5 |

| CH | CH | 2 |

| C | C | 2 |

| C=C | C=C (cyclic) | 1 |

| CH₃ | CH₃ | 2 |

| CH₃COO | CH₃COO | 1 |

By using the group volume (R) and surface area (Q) parameters for these subgroups, along with a matrix of binary interaction parameters between all groups in the mixture (e.g., between the ester group of nopyl acetate and the hydroxyl group of ethanol), the activity coefficients can be calculated. This allows for the prediction of vapor-liquid equilibria (VLE), which is essential for designing distillation processes and understanding the volatility of nopyl acetate in fragrance blends. researchgate.netmdpi.com The UNIFAC model is particularly valuable for fragrance mixtures where experimental data is often scarce. dntb.gov.ua

Applications in Chemical Technologies and Material Science

Role in Specialized Chemical Formulations

(1R)-(-)-Nopyl acetate (B1210297) is incorporated into various non-consumer and industrial products for its specific chemical properties.

(1R)-(-)-Nopyl acetate is utilized as a formulation component in industrial-scale production of household products, such as soaps and synthetic detergents. google.com In these applications, it can be used in fragrance formulations for various scent profiles, including lavender, jasmine, citrus, and orange blossom. google.comforeverest.net Its inclusion in these large-scale formulations can reach a maximum consumption of up to 25% within the perfume concentrate. google.com The compound is prepared through the acetylation of (-)-nopol (B44374), which is derived from (-)-β-pinene in a Prins reaction.

Use as an Insect Control Agent

The compound has been evaluated for its properties as a behavior-modifying chemical for insects, specifically as a repellent.

This compound has demonstrated significant repellent activity against certain insect species. A study was conducted to evaluate its effectiveness against the house ant, Monomorium pharaonis. The research found that bridge-ring terpenoid compounds, including nopyl acetate, exhibited strong repellent effects.

The dose-activity relationship of nopyl acetate was specifically bioassayed, confirming its potent activity. The following table summarizes the findings for a group of related compounds tested.

| Compound | Repellent Rate at 20 mg/ml (%) |

| Nopol (B1679846) | 80 - 100 |

| Nopyl methyl ether | 80 - 100 |

| Nopyl ethyl ether | 80 - 100 |

| Nopyl n-propyl ether | 80 - 100 |

| Nopyl formate | 80 - 100 |

| Nopyl acetate | 80 - 100 |

| Nopyl propanoate | 80 - 100 |

Data sourced from a study on repellent activities against Monomorium pharaonis.

While the repellent properties of this compound have been established, detailed research on its specific integration into insect behavior modifying devices, such as traps or controlled-release dispensers, is not extensively documented in the available literature.

General Utility in Organic Synthesis beyond Derivatization

Beyond its formation via esterification, this compound also serves as a starting material or intermediate in other synthetic pathways. One notable application is its use in oxidation reactions. Research has shown that nopyl acetate can be oxidized using an acidic aqueous solution of chromium trioxide. This reaction primarily results in the cracking of the compound's four-membered ring and subsequent hydration.

The main product identified through IR, MS, 1HNMR, and 13C NMR analysis is 4-(1-methyl-1-hydroxyethyl)-1-cyclohexene-1-ethanolacetate, which constitutes 50% to 60% of the reaction product. Other minor products include various isomers like 2,3-epoxy-nobuacetic acid ester and its hydroxylated derivatives, demonstrating the utility of nopyl acetate as a precursor for generating more complex molecules.

Environmental and Sustainability Aspects of 1r Nopyl Acetate Production

Green Chemistry Principles in Synthesis

The application of green chemistry principles is fundamental to developing more sustainable methods for synthesizing (1R)-(-)-Nopyl acetate (B1210297). These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.edu. Key areas of focus include the use of renewable raw materials, the development of catalytic reactions that are superior to stoichiometric ones, and the avoidance of unnecessary chemical derivatives to prevent waste bdu.ac.inmsu.eduacs.org.

Bio-based Feedstock Utilization (e.g., β-Pinene from turpentine)

A significant step towards the sustainable production of (1R)-(-)-Nopyl acetate is the use of renewable, bio-based feedstocks. The primary precursor for its synthesis is nopol (B1679846), which is derived from β-pinene foreverest.net. β-Pinene is a natural bicyclic monoterpene found in the essential oils of many plants.

Commercially, β-pinene is sourced from turpentine (B1165885), a by-product of the paper and pulp industry obtained from processing softwoods like pine firmenich.com. The utilization of crude turpentine represents a form of upcycling, where a waste stream from one industry becomes a valuable raw material for another firmenich.com. This approach aligns with the green chemistry principle of using renewable feedstocks, reducing reliance on finite petrochemical resources acs.org. The synthesis of nopol from β-pinene can be achieved through several methods, including acid-catalyzed reactions or a high-temperature, high-pressure "hot-pressing" method, with the latter being preferred for its higher yield and fewer by-products foreverest.net. Furthermore, acetate itself can be considered a promising bio-based feedstock, potentially derivable from sources like lignocellulosic biomass or through the fermentation of C1 gases nih.govresearchgate.netresearchgate.net.

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a powerful green alternative to traditional chemical methods for ester production. While specific research on the enzymatic synthesis of this compound is emerging, extensive studies on similar esters demonstrate the viability and advantages of this approach. Lipases are commonly used enzymes for esterification reactions due to their high selectivity and ability to function under mild conditions acs.org.

Key advantages of enzymatic synthesis include:

Mild Reaction Conditions: Enzymes typically operate at lower temperatures and pressures, reducing energy consumption .

High Selectivity: The high specificity of enzymes minimizes the formation of by-products, leading to purer products and less waste acs.org.

Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, improving process economy and reducing waste nih.govmdpi.com.

For instance, in the synthesis of pentyl acetate, the immobilized lipase (B570770) Lipozyme®435 has been shown to be reusable for up to 10 cycles without a significant loss of activity, achieving conversions higher than 80% mdpi.com. Similarly, high conversion rates (over 90%) have been achieved in the lipase-catalyzed synthesis of eugenyl acetate nih.govresearchgate.net. The use of acetic anhydride (B1165640) instead of acetic acid can sometimes lead to higher yields in enzymatic reactions nih.gov. These examples strongly suggest the potential for developing an efficient and sustainable enzymatic route for this compound.

Heterogeneous Catalysis for Reduced Waste and Improved Reusability

The use of heterogeneous catalysts is a cornerstone of green chemistry, offering significant advantages over traditional homogeneous catalysts like sulfuric acid bdu.ac.inredalyc.org. Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture. This allows for easy recovery and reuse, thereby minimizing catalyst waste and preventing contamination of the final product rsc.org.

In the synthesis of nopyl acetate via the esterification of nopol with acetic acid, several solid acid catalysts have been investigated.

| Catalyst | Nopol Conversion (%) | Ester Selectivity (%) | Conditions | Source |

| Amberlyst-15 | 57.6 | 9.0 | Compared to p-TSA | unirioja.es |

| Amberlyst-15 | 100 | Not specified | In presence of toluene (B28343), various acid:alcohol ratios | unirioja.es |

| Sn-SiO₂ | 75 | High (not quantified) | With acetic anhydride, 60 min | unirioja.es |

| p-TSA (homogeneous) | 99.7 | 45.6 | Comparison catalyst | unirioja.es |

As shown in the table, heterogeneous catalysts like Amberlyst-15 can achieve high conversion of nopol unirioja.es. The choice of catalyst and reaction conditions is crucial for maximizing both conversion and selectivity towards nopyl acetate. The development of robust and highly selective heterogeneous catalysts is a key area of research for reducing waste and improving the sustainability of nopyl acetate production unirioja.es.

Process Intensification and Optimization for Sustainable Production

Process intensification involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes escholarship.orgasynt.com. For ester production, reactive distillation is a prime example of process intensification. This technique combines chemical reaction and distillation in a single unit, which can increase conversion by continuously removing products (like water in esterification), improve selectivity, and reduce energy and capital costs compared to conventional processes psecommunity.orgresearchgate.net.

Optimization of reaction parameters is also crucial for sustainable production. Studies on the synthesis of nopyl acetate have systematically evaluated the influence of various factors to maximize yield and reaction rate.

| Parameter | Range Studied | Effect on Conversion/Yield | Source |

| Temperature | 50 - 100°C | Increased temperature generally increases reaction rate and equilibrium conversion. | redalyc.orgresearchgate.netgoogle.com |

| Catalyst Conc. | 0.0184 - 0.0480 mol/L (H₂SO₄) | Higher concentration increases the reaction rate. | redalyc.orgscielo.org.co |

| Molar Ratio | 1:1 to 1:4 (Acetic Acid:Nopol) | Using an excess of the alcohol (nopol) increases the conversion of the acid. A 1:3 ratio gave 96% conversion. | redalyc.orgresearchgate.net |

| Reaction Time | 5 - 15 h | Longer times lead to higher conversion until equilibrium is reached. | google.com |

By-product Utilization and Waste Reduction Strategies

A key principle of green chemistry is the prevention of waste rather than its treatment after it has been created bdu.ac.inmsu.edu. In the synthesis of this compound, waste reduction is primarily achieved by improving the efficiency and selectivity of the chemical reactions.

The conventional synthesis of nopyl acetate involves the esterification of nopol, which produces water as a by-product unirioja.es. The removal of this water can shift the reaction equilibrium to favor the formation of the ester, thus increasing the yield. When acetic anhydride is used as the acetylating agent, acetic acid is formed as a by-product. This can be removed by techniques like azeotropic distillation to drive the reaction to completion unirioja.es.

Strategies for waste reduction in nopyl acetate production include:

Catalyst Selection: Choosing highly selective catalysts, particularly heterogeneous or enzymatic ones, minimizes the formation of unwanted side products bdu.ac.inunirioja.es.

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reactant ratios) maximizes the conversion of reactants into the desired product, leaving less unreacted material and generating fewer by-products redalyc.orggoogle.com.

Route Selection: The synthesis route for the nopol intermediate can significantly impact by-product formation. For example, the hot-pressing method for producing nopol from β-pinene and formaldehyde (B43269) is noted for generating fewer by-products than other catalyzed methods foreverest.net.

Solvent Reduction: Performing reactions in solvent-free systems, as is often possible with enzymatic synthesis, eliminates waste associated with solvent use and recovery mdpi.com.

Waste Treatment: An optimized process described in a patent leads to a significant reduction in the costs of subsequent caustic washing and the volume of sewage that needs to be treated, simplifying the after-treatment procedures google.com.

By focusing on atom economy and designing processes that are highly efficient and selective, the chemical industry can significantly reduce the environmental footprint associated with the production of this compound acs.org.

Future Research Directions for 1r Nopyl Acetate

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of (1R)-(-)-Nopyl acetate (B1210297) is traditionally achieved through the esterification of nopol (B1679846) with acetic acid or acetic anhydride (B1165640). foreverest.netgoogle.com Current methods often employ homogeneous catalysts like sulfuric acid or proton acids, as well as catalysts like sodium acetate. google.comresearchgate.netscielo.org.co While effective, these processes present opportunities for improvement in terms of yield, selectivity, and environmental impact. Future research is poised to explore more sophisticated and sustainable catalytic systems.